9-Benzyl-1,8-difluoroanthracene
Description
Properties
CAS No. |
184920-29-4 |
|---|---|
Molecular Formula |
C21H14F2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
9-benzyl-1,8-difluoroanthracene |
InChI |
InChI=1S/C21H14F2/c22-18-10-4-8-15-13-16-9-5-11-19(23)21(16)17(20(15)18)12-14-6-2-1-3-7-14/h1-11,13H,12H2 |
InChI Key |
GOKAYHAJAIPACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C(=CC4=C2C(=CC=C4)F)C=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium salts in the presence of fluoroborate to introduce fluorine atoms . The benzyl group can be introduced through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 9-Benzyl-1,8-difluoroanthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 9-Benzyl-1,8-difluoroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to simpler anthracene derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and ammonium hydroxide are often used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide or thiourea.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Simpler anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
9-Benzyl-1,8-difluoroanthracene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Benzyl-1,8-difluoroanthracene involves its interaction with molecular targets through its aromatic and fluorinated structure. The fluorine atoms enhance the compound’s ability to participate in nucleophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis . The benzyl group can also influence the compound’s reactivity and interaction with biological targets, potentially enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights two compounds for comparative analysis: 9-Benzyl-1,3-diphenylfluorene () and Benzathine benzylpenicillin (). While the latter is pharmacologically distinct (a penicillin derivative), the former shares structural similarities with 9-Benzyl-1,8-difluoroanthracene and is analyzed below.
Table 1: Key Properties of this compound and Analogues
Key Observations
Structural Differences: The anthracene core of this compound differs from the fluorene core of 9-Benzyl-1,3-diphenylfluorene. Anthracene’s extended conjugation may enhance electronic delocalization compared to fluorene, which has a five-membered central ring.
Synthetic Pathways :
- 9-Benzyl-1,3-diphenylfluorene is synthesized via benzylation of 1,3-diphenylfluorene , suggesting that similar methods (e.g., Friedel-Crafts alkylation) could apply to this compound. However, fluorine’s deactivating nature may necessitate harsher conditions or catalysts.
Physical Properties :
- The melting point of 9-Benzyl-1,3-diphenylfluorene (115–118°C) provides a benchmark for benzylated PAHs. Anthracene derivatives typically exhibit higher melting points due to stronger π-π stacking, but fluorine’s steric effects might reduce crystallinity in this compound.
Spectroscopic Behavior :
- The infrared (IR) spectrum of 9-Benzyl-1,3-diphenylfluorene differs significantly from its parent compound, indicating that benzylation alters vibrational modes . For this compound, similar shifts in IR or NMR spectra would be expected, particularly in C–F stretching regions (~1100–1200 cm⁻¹).
Functional Contrast with Benzathine Benzylpenicillin :
- While both compounds contain benzyl groups, Benzathine benzylpenicillin’s pharmacological role as a penicillin salt underscores the diversity of benzyl-containing molecules. This comparison highlights the importance of core structure in determining application domains.
Research Implications and Limitations
- The provided evidence lacks direct data on this compound, necessitating extrapolation from fluorene analogues. Further experimental studies are required to confirm its photophysical properties and synthetic feasibility.
- Comparative analysis with non-PAHs like Benzathine benzylpenicillin illustrates the breadth of benzyl-functionalized compounds but underscores the need for domain-specific comparisons (e.g., PAHs vs. PAHs).
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